REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[F:10][C:11]([F:16])([F:15])[C:12](O)=O>C(Cl)Cl>[Br:8][C:7]1[C:2]2[N:1]=[C:12]([C:11]([F:16])([F:15])[F:10])[O:9][C:3]=2[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1Br)O
|
Name
|
ester
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A reflux condenser was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotoevaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in fresh methylene chloride
|
Type
|
WASH
|
Details
|
successively washed with 2N sodium hydroxide solution and saturated salt solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotoevaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography in silica gel
|
Type
|
WASH
|
Details
|
eluted with 15% acetone in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=C1N=C(O2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |